5-Aminothiophene-2-sulfonamide

Descripción

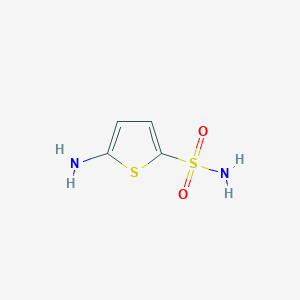

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-aminothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIKHUVSUVXRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Aminothiophene 2 Sulfonamide

Established Synthetic Routes to the 5-Aminothiophene-2-sulfonamide Core Structure

The construction of the this compound framework involves a multi-step process that typically begins with the formation of the aminothiophene ring, followed by the introduction and functionalization of the sulfonamide group. The regioselectivity of these reactions is a key consideration to ensure the desired isomeric product.

The Gewald reaction is a cornerstone in thiophene (B33073) chemistry, providing a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction is enhanced by its various modifications, which allow for the synthesis of a wide array of highly functionalized 2-aminothiophenes. arkat-usa.org These variations often involve a two-step procedure where the α,β-unsaturated nitrile is first prepared and then reacted with sulfur in the presence of a base. arkat-usa.org The choice of starting materials, such as different ketones, aldehydes, and activated nitrile compounds, allows for the introduction of various substituents at the C-3, C-4, and C-5 positions of the thiophene ring. researchgate.net Furthermore, advancements in reaction conditions, including the use of microwave irradiation and solid-supported synthesis, have been shown to improve reaction yields and reduce reaction times. wikipedia.orgarkat-usa.org The use of green catalysts like L-proline has also been explored to develop more environmentally friendly protocols. thieme-connect.com

Table 1: Variants of the Gewald Reaction for 2-Aminothiophene Synthesis

| Variant | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Classical Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base | One-pot, multicomponent reaction for polysubstituted 2-aminothiophenes. | wikipedia.org |

| Two-Step Procedure | Pre-formed α,β-unsaturated nitrile, Elemental Sulfur, Base | Allows for isolation of the Knoevenagel-Cope condensation product before cyclization. | arkat-usa.org |

| Microwave-Assisted Synthesis | Standard Gewald reactants | Reduced reaction times and often improved yields. | wikipedia.org |

| L-Proline Catalyzed | Ketone, Activated α-hydrogen cyanomethylene, Elemental Sulfur | Utilizes a green, non-toxic catalyst, often under milder conditions. | thieme-connect.com |

The introduction of the sulfonamide group onto the thiophene ring is a crucial step in the synthesis of this compound. A common method involves the chlorosulfonation of a suitable thiophene precursor, followed by amination. For instance, a thiophene derivative can undergo electrophilic substitution with chlorosulfonic acid to yield a thiophenesulfonyl chloride. This intermediate can then be reacted with ammonia (B1221849) or an appropriate amine to form the desired sulfonamide.

The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609), facilitating reactions like sulfonation. nih.gov The conditions for these reactions, such as temperature and the choice of solvent, are critical for achieving good yields and preventing side reactions. For example, the reaction of 2-aminobenzhydrazide (B158828) with thiophene-2-sulfonyl chloride in the presence of triethylamine (B128534) affords the corresponding sulfonamide in good yield.

Functionalization of the sulfonamide group itself can be achieved through various reactions. The sulfonamide nitrogen can undergo substitution reactions with different nucleophiles, such as amines or thiols, in the presence of a base to generate modified sulfonamide derivatives.

Achieving the correct regiochemistry, placing the amino group at the C-5 position and the sulfonamide group at the C-2 position, is a significant challenge in the synthesis of this compound. The synthetic strategy must carefully control the introduction of these functional groups.

One approach to achieve regioselectivity is to start with a pre-functionalized thiophene ring. For example, starting with 5-nitrothiophene-2-carboxylic acid methyl ester, the nitro group can be reduced to an amino group, yielding methyl 5-aminothiophene-2-carboxylate. chemicalbook.com The ester can then be converted to the sulfonamide. Another strategy involves the reduction of 4-nitrothiophene-2-sulfonamide (B3246115) to form 4-aminothiophene-2-sulfonamide.

The synthesis of specific isomers, such as 5-chloro-3-methylaminosulfonylthiophene-2-carboxylic acid methyl ester, highlights the intricate steps required for regioselective synthesis. google.com This process can involve the diazotization of an aminothiophene precursor, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride group at a specific position. google.com The development of general and efficient methods for the regioselective synthesis of N-sulfonyl amidines of various heterocyclic compounds, including thiophenes, is an active area of research. beilstein-journals.orgnih.gov

Derivatization Strategies and Scaffold Elaboration

Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships and develop new compounds with desired properties. Derivatization can occur at the thiophene ring or the sulfonamide nitrogen.

The thiophene ring of this compound is amenable to further functionalization, particularly at the C-4 and C-5 positions. The amino group at C-5 can be a handle for various chemical transformations. For instance, the amino group can be acylated or can participate in condensation reactions.

The Gewald reaction itself provides a direct route to introduce substituents at the C-4 and C-5 positions by choosing appropriately substituted starting materials. researchgate.net The reactivity of the 2-aminothiophene products from the Gewald reaction allows for further transformations. For example, these compounds can serve as amine substrates in multicomponent reactions like the Petasis reaction to introduce further diversity. acs.org Chemical modifications at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring are often explored to understand their impact on the biological activity of the resulting molecules. researchgate.net

The sulfonamide group offers another site for modification. The hydrogen atoms on the sulfonamide nitrogen can be substituted, leading to the formation of N-substituted sulfonamides. nih.gov This can be achieved by reacting the primary sulfonamide with various alkylating or acylating agents. nih.gov

The nature of the substituent on the sulfonamide nitrogen can significantly influence the properties of the molecule. For instance, the introduction of different aryl or alkyl groups can alter the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its biological activity. The synthesis of a series of thiophenes bearing biologically active sulfonamides with various substituents on the nitrogen atom has been a strategy to develop compounds with potential anticancer activity. researchgate.net The versatility of the sulfonamide group allows for the creation of large libraries of compounds for screening and lead optimization in drug discovery programs. ekb.eg

Table 2: Summary of Derivatization Strategies

| Position of Derivatization | Type of Reaction | Potential Modifications | Reference |

|---|---|---|---|

| Thiophene Ring (C-4, C-5) | Electrophilic Aromatic Substitution, Acylation of amino group, Multicomponent reactions | Introduction of halogens, nitro groups, alkyl groups, acyl groups, and more complex moieties. | researchgate.netacs.org |

| Sulfonamide Nitrogen | Alkylation, Acylation, Arylation | Introduction of various alkyl, aryl, and acyl substituents to create secondary or tertiary sulfonamides. | nih.gov |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-aminothiophenes |

| α-cyanoester |

| α,β-unsaturated nitrile |

| L-proline |

| thiophenesulfonyl chloride |

| 2-aminobenzhydrazide |

| triethylamine |

| 5-nitrothiophene-2-carboxylic acid methyl ester |

| methyl 5-aminothiophene-2-carboxylate |

| 4-nitrothiophene-2-sulfonamide |

| 4-aminothiophene-2-sulfonamide |

| 5-chloro-3-methylaminosulfonylthiophene-2-carboxylic acid methyl ester |

| N-sulfonyl amidines |

Formation of Fused Heterocyclic Systems Incorporating the Thiophene Sulfonamide Moiety

The inherent reactivity of the ortho-positioned amino and sulfonamide groups on the thiophene ring in this compound and its derivatives provides a versatile platform for the synthesis of a variety of fused heterocyclic systems. These reactions typically involve the cyclocondensation of the amino group with bifunctional reagents to construct a new ring fused to the thiophene core. The resulting fused systems, such as thienopyrimidines and thienopyridines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

The synthesis of these fused heterocycles often proceeds through the reaction of the aminothiophene derivative with reagents that can react with the amino group and a neighboring ring carbon to form a new ring. Common strategies include reactions with isothiocyanates, activated nitriles, and dicarbonyl compounds or their equivalents.

Thienopyrimidine Derivatives

The fusion of a pyrimidine (B1678525) ring to the thiophene core results in thienopyrimidine scaffolds, which are prominent in drug discovery. One common method to achieve this is through the reaction of an aminothiophene with isothiocyanates. For instance, the reaction of a 5-acetyl-4-aminothiophene derivative with phenyl isothiocyanate in boiling pyridine (B92270) leads to the formation of the corresponding thieno[3,2-d]pyrimidine. tandfonline.com

Another approach involves the cyclization of aminothiophene derivatives with cyanamide (B42294) derivatives. The synthesis of 2-sulfonamide-thieno[3,2-d]pyrimidinone derivatives has been accomplished by reacting aminothiophenes with sulfonyl cyanamide potassium salts. encyclopedia.pub This reaction is typically performed in an acidic medium, such as boiling glacial acetic acid, which facilitates the cyclization process. encyclopedia.pub

Furthermore, thienopyrimidines can be synthesized from aminothiophene-carbonitrile precursors. For example, refluxing 2-amino-3-cyanothiophene derivatives with formic acid or formamide (B127407) can yield thieno[2,3-d]pyrimidin-4(3H)-ones or the corresponding 4-amino derivatives, respectively. encyclopedia.pub

| Starting Material | Reagent | Conditions | Fused Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | Phenyl isothiocyanate | Pyridine, reflux | 4-methyl-thieno[3,2-d]pyrimidine derivative | Not specified | tandfonline.com |

| Aminothiophene | Sulfonyl cyanamide potassium salts | Glacial acetic acid, boiling | 2-sulfonamide-thieno[3,2-d]pyrimidinone derivatives | 20-34% | encyclopedia.pub |

Thienopyridine Derivatives

The synthesis of thieno[2,3-b]pyridine (B153569) derivatives, which are bioisosteres of quinolines, can be achieved by reacting aminothiophene-carbonitriles with various active methylene (B1212753) compounds. nih.gov For example, heating a solution of an aminothiophene-3-carbonitrile with reagents like ethyl cyanoacetate, malononitrile, or ethyl acetoacetate (B1235776) in the presence of a base such as triethylamine can lead to the formation of substituted thieno[2,3-b]pyridines. nih.gov The reaction proceeds via an initial condensation followed by cyclization to form the fused pyridine ring. nih.gov

| Starting Material | Reagent | Conditions | Fused Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-amino-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)thiophene-3-carbonitrile | Ethyl cyanoacetate | Ethanol, Triethylamine, Reflux | 3,4-Diamino-6-hydroxy-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)thieno[2,3-b]pyridine-5-carbonitrile | 68% | nih.gov |

| 3-amino-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)thiophene-3-carbonitrile | Malononitrile | Ethanol, Triethylamine, Reflux | 3,4,6-Triamino-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)thieno[2,3-b]pyridine-5-carbonitrile | 74% | nih.gov |

| 3-amino-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)thiophene-3-carbonitrile | Ethyl acetoacetate | Ethanol, Triethylamine, Reflux | 2-((5-Acetyl-3,4-diamino-6-hydroxythieno[2,3-b]pyridin-2-yl)thio)-3-phenyl quinazolin-4(3H)-one | Not specified | nih.gov |

Advanced Characterization and Structural Elucidation of 5 Aminothiophene 2 Sulfonamide Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental for verifying the successful synthesis and purity of 5-aminothiophene-2-sulfonamide derivatives. Techniques such as NMR, FT-IR, and Mass Spectrometry are synergistically employed to confirm the molecular structure. scispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound derivatives.

¹H NMR spectra provide information on the chemical environment of protons. For example, in various 4-aminothiophene-3-carboxamide (B11731693) derivatives, the amino (NH₂) protons typically appear as a singlet, with chemical shifts varying based on the molecular context, such as at δ 7.47 ppm or δ 6.06 ppm. tandfonline.comsemanticscholar.org Protons of the sulfonamide NH group also present as singlets, often further downfield (e.g., δ 9.71-11.26 ppm), and are frequently exchangeable with D₂O. tandfonline.comsemanticscholar.orgnih.gov Aromatic protons from phenyl or other aryl substituents are observed as multiplets in the characteristic region of δ 6.76–8.03 ppm. tandfonline.comsemanticscholar.orgchemijournal.com

¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. In derivatives of 5-aminothiophene-2-carbonitrile, characteristic signals include those for the nitrile carbon (C≡N) and various aromatic carbons. researchgate.net For instance, in a series of 4-aminothiophene-3-carboxamide derivatives, distinct signals are observed for carbonyl carbons (amide and acetyl), aromatic carbons, and aliphatic carbons of substituents. tandfonline.comsemanticscholar.org

The Attached Proton Test (APT) is a specific ¹³C NMR experiment that differentiates carbons based on the number of attached protons. huji.ac.ilnanalysis.com In an APT spectrum, signals for quaternary carbons (C) and methylene (B1212753) (CH₂) groups appear with negative phase, while methine (CH) and methyl (CH₃) signals have a positive phase. scispace.comnanalysis.com This technique is invaluable for unambiguous signal assignment, as it allows for the simultaneous observation of all carbon types, including quaternary carbons which are suppressed in other experiments like DEPT. nanalysis.com This method has been successfully applied to characterize various thiophene (B33073) derivatives, confirming the presence and type of carbon atoms throughout the molecular structure. scispace.comdergipark.org.tr

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ/ppm) | ¹³C NMR (δ/ppm) | Reference |

| 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | 2.09 (s, 3H, COCH₃), 7.09–7.66 (m, 9H, Ar-H), 7.47 (s, 2H, NH₂), 9.76 (s, 1H, NH), 9.96 (s, 1H, NH) | 28.04, 105.70, 120.31, 121.89, 124.01, 126.97, 128.29, 129.39, 137.90, 140.85, 154.36, 157.51, 162.46, 186.67 | tandfonline.comsemanticscholar.org |

| 4-Amino-N-(4-chlorophenyl)-5-cyano-2-(phenylamino)thiophene-3-carboxamide | 6.06 (s, 2H, NH₂), 6.76–7.54 (m, 9H, Ar-H), 9.71 (s, 1H, NH), 10.04 (s, 1H, NH) | 87.29, 106.35, 114.33, 120.21, 121.86, 124.11, 128.37, 129.54, 130.13, 133.64, 137.80, 140.93, 158.07, 162.67 | tandfonline.comsemanticscholar.org |

| 5-amino-3,4-diphenylthiophene-2-carbonitrile | 5.87(s, 2H, NH₂), 7.40–7.50 (m, 10H, Ar-H) | 105.2, 112.3, 127.3, 127.8, 128.2, 128.7, 128.9, 129.2, 129.6, 136.8, 138.6, 145.6, 148.3 | researchgate.net |

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govnih.gov For derivatives of this compound, the FT-IR spectrum provides clear evidence for the presence of the sulfonamide and amine groups.

Characteristic absorption bands for the sulfonamide group (SO₂NH) are typically found in the regions of 1330-1323 cm⁻¹ and 1157-1154 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively. chemijournal.comresearchgate.net The N-H stretching vibrations of the primary amino group (NH₂) and the sulfonamide NH appear as distinct bands in the range of 3455–3110 cm⁻¹. chemijournal.comresearchgate.net Other functional groups introduced during derivatization also give rise to characteristic peaks, such as the strong absorption of a nitrile group (C≡N) around 2219–2204 cm⁻¹ and carbonyl (C=O) stretching from amide or ester groups between 1742 and 1624 cm⁻¹. tandfonline.comresearchgate.netdergipark.org.trmdpi.com

Table 2: Key FT-IR Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (NH₂) / Sulfonamide (NH) | N-H Stretch | 3467 - 3110 | tandfonline.comchemijournal.comresearchgate.net |

| Nitrile (C≡N) | C≡N Stretch | 2219 - 2200 | semanticscholar.orgnih.govresearchgate.net |

| Carbonyl (C=O) | C=O Stretch | 1742 - 1624 | tandfonline.comdergipark.org.trmdpi.com |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1330 - 1323 | chemijournal.com |

| Sulfonyl (SO₂) | Symmetric Stretch | 1157 - 1154 | chemijournal.com |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For newly synthesized this compound derivatives, MS analysis is crucial for verifying their identity.

In electron ionization (EI) or electrospray ionization (ESI) mass spectra, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is typically observed. tandfonline.comderpharmachemica.com For example, the derivative 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide shows a molecular ion peak (M⁺) at m/z 385, corresponding to its calculated molecular weight, along with an M⁺+2 peak at m/z 387 due to the chlorine isotope. tandfonline.comsemanticscholar.org Similarly, ethyl 4-cyano-5-[(diethoxyphosphoryl)(3-nitrophenyl)methylamino]-3-methylthiophene-2-carboxylate displays its protonated molecular ion ([M+H]⁺) at m/z 482. derpharmachemica.com These data provide unequivocal evidence for the molecular formula of the synthesized compounds. tandfonline.comsemanticscholar.orgderpharmachemica.com

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated MW ( g/mol ) | Observed m/z ([M]⁺ or [M+H]⁺) | Reference |

| 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | C₁₉H₁₆ClN₃O₂S | 385.07 | 385 (M⁺), 387 (M⁺+2) | tandfonline.comsemanticscholar.org |

| 4-Amino-N-(4-chlorophenyl)-5-cyano-2-(phenylamino)thiophene-3-carboxamide | C₁₈H₁₃ClN₄OS | 368.05 | 368 (M⁺), 370 (M⁺+2) | tandfonline.comsemanticscholar.org |

| Ethyl 4-cyano-5-[(diethoxyphosphoryl)(3-nitrophenyl)methylamino]-3-methylthiophene-2-carboxylate | C₂₀H₂₄N₃O₇PS | 481.46 | 482 ([M+H]⁺) | derpharmachemica.com |

| Ethyl 4-cyano-5-[(4-chlorophenyl)(diethoxyphosphoryl)methylamino]-3-methylthiophene-2-carboxylate | C₂₀H₂₄ClN₂O₅PS | 470.91 | 471 ([M+H]⁺), 473 ([M+H]⁺+2) | derpharmachemica.com |

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods confirm the constitution of a molecule, X-ray crystallography provides the definitive, high-resolution, three-dimensional structure of a compound in its crystalline form. libretexts.org This technique is essential for understanding conformational preferences, bond angles, bond lengths, and the nature of non-covalent interactions that dictate the supramolecular assembly. scispace.comlibretexts.org

The analysis of single-crystal X-ray diffraction data reveals how molecules of this compound derivatives arrange themselves in the crystal lattice. This packing is governed by a network of intermolecular interactions, which are crucial for the stability of the crystal structure.

A recurrent and dominant feature in the crystal packing of sulfonamide derivatives is hydrogen bonding. nih.gov N-H···O hydrogen bonds, where the sulfonamide or amide N-H group acts as a donor and a sulfonyl oxygen atom acts as an acceptor, are commonly observed. nih.govnih.gov These interactions can link molecules into distinct supramolecular synthons, such as inversion dimers forming R²₂(8) ring motifs. nih.govnih.gov C-H···O interactions are also frequently observed, contributing to the formation of extended chains, such as C(7) or C(11) chains, that run through the crystal. nih.govnih.gov

Determining the co-crystal structure of a this compound derivative bound to its biological target, such as an enzyme or receptor, is a cornerstone of structure-based drug design. libretexts.org These studies provide atomic-level insights into the binding mode, key interactions, and the basis for molecular recognition and inhibition.

A notable example is the co-crystal structure of 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide bound to human carbonic anhydrase IX (hCA IX), a key enzyme associated with tumors (PDB ID: 5FL4). mdpi.com X-ray analysis of this complex reveals how the sulfonamide moiety anchors the inhibitor to the zinc ion in the enzyme's active site, a characteristic binding mode for this class of inhibitors. It also elucidates the specific hydrogen bonds and hydrophobic interactions between the thiophene, triazole, and naphthalene (B1677914) rings of the inhibitor and the amino acid residues of the protein. mdpi.com Such structural data is invaluable for explaining the compound's potency and selectivity and for guiding the rational design of next-generation inhibitors with improved properties. mdpi.comresearchgate.net Similarly, co-crystallization has been used to evidence the binding of related derivatives to the ATP-site of cyclin-dependent kinase 5 (cdk5), revealing the precise molecular interactions responsible for its inhibitory activity. researchgate.net

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of novel compounds, providing quantitative data on the percentage composition of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This method is critical for verifying the empirical formula of a synthesized derivative and assessing its purity. The process typically involves the high-temperature combustion of a small, precisely weighed sample to convert the constituent elements into simple gaseous compounds (CO₂, H₂O, N₂). velp.com These gases are then separated and quantified using a detector, such as a thermal conductivity detector (TCD). velp.com

The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the assigned structure. iucr.org

Research on various thiophene derivatives incorporating sulfonamide or similar functional groups demonstrates the routine application of this analysis. For instance, studies have reported the elemental composition for a range of complex aminothiophene structures, consistently showing strong agreement between the calculated and experimentally found values. iucr.orgmdpi.comnih.gov This agreement is essential for confirming that the target molecule has been successfully synthesized.

Table 1: Elemental Analysis Data for Selected Thiophene Derivatives

| Compound Name | Molecular Formula | Analysis | C (%) | H (%) | N (%) | S (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(4-chlorophenyl)-2-tosylhydrazinocarbothioamide | C₁₄H₁₄ClN₃O₂S₂ | Calcd. | 47.25 | 3.97 | 11.81 | 18.02 | mdpi.com |

| Found | 47.24 | 3.96 | 11.91 | 17.71 | mdpi.com | ||

| N-allyl-2-tosylhydrazinocarbothioamide | C₁₁H₁₅N₃O₂S₂ | Calcd. | 46.29 | 5.30 | 14.72 | 22.47 | mdpi.com |

| Found | 46.15 | 5.35 | 14.85 | 22.51 | mdpi.com | ||

| N-(4-nitrophenyl)-2-tosylhydrazinocarbothioamide | C₁₄H₁₄N₄O₄S₂ | Calcd. | 45.89 | 3.85 | 15.29 | 17.50 | mdpi.com |

| Found | 45.89 | 3.87 | 15.64 | 17.63 | mdpi.com | ||

| N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide | C₂₃H₁₇N₃O₉S₂ | Calcd. | 50.82 | 3.15 | 7.73 | 11.80 | iucr.org |

| Found | 51.07 | 3.17 | 7.56 | 12.03 | iucr.org | ||

| 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | C₂₀H₁₅N₅O₃S₂ | Calcd. | 54.91 | 3.46 | 16.01 | - | nih.gov |

| Found | 55.23 | 3.15 | 15.70 | - | nih.gov | ||

| 3-(4-Nitrophenyl)-2-((1-phenylethylidene) hydrazono)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | C₂₀H₁₅N₅O₂S₂ | Calcd. | 56.99 | 3.59 | 16.62 | - | nih.gov |

| Found | 57.82 | 3.50 | 16.41 | - | nih.gov |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting three-dimensional Hirshfeld surface provides a detailed picture of how molecules interact with their neighbors.

The surface is typically mapped with a normalized contact distance (d_norm), a property that highlights regions of significant intermolecular contact. mdpi.com The d_norm value is negative or red for "short" contacts, which are closer than the van der Waals radii and indicate strong interactions like hydrogen bonds. mdpi.comsemanticscholar.orgnih.gov White areas represent contacts with distances approximately equal to the van der Waals radii, while blue regions signify "long" contacts, where molecules are further apart. mdpi.comsemanticscholar.org

For thiophene and sulfonamide-containing derivatives, Hirshfeld analysis reveals a variety of important interactions that stabilize the crystal packing:

Hydrogen Bonding: Bright red spots on the d_norm surface frequently correspond to hydrogen bonds, such as N-H···O and C-H···O interactions. nih.govsemanticscholar.org In sulfonamide derivatives, the oxygen atoms of the sulfonyl group are common hydrogen-bond acceptors. nih.govnih.gov

H···H Contacts: These are often the most abundant interactions, covering a large percentage of the Hirshfeld surface area, reflecting the hydrogen-rich exterior of organic molecules. iucr.orgnih.gov

π-Interactions: C···H and C···C contacts are also significant, representing C-H···π and π-π stacking interactions between aromatic rings (e.g., thiophene and phenyl rings). nih.goviucr.org These are crucial for the three-dimensional supramolecular assembly.

In studies of thiophene-sulfonamide derivatives, the analysis reveals that H···H, O···H/H···O, and C···H/H···C contacts are the principal interactions governing the molecular packing. iucr.orgnih.gov The relative contributions of these interactions can be precisely calculated; for instance, in one benzothiophene (B83047) sulfonamide derivative, H···H contacts accounted for 36.9% of the surface, while O···H/H···O contacts contributed 15.1%. nih.gov This detailed quantitative insight is invaluable for understanding the structural chemistry of these complex molecules.

Biological Activity and Molecular Mechanisms of 5 Aminothiophene 2 Sulfonamide Derivatives in Vitro Studies

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition: Isoform Specificity and Kinetic Analysis

Thiophene-2-sulfonamides were among the initial heterocyclic compounds investigated as carbonic anhydrase inhibitors (CAIs). chim.it Their lipophilic nature, resulting from the replacement of nitrogen atoms with carbon in the thiadiazole ring, influences their interaction with different CA isoforms. chim.it

Derivatives of 5-aminothiophene-2-sulfonamide have been extensively studied for their inhibitory effects on various human (h) carbonic anhydrase isoforms, including hCA I, II, IX, and XII. nih.gov These studies reveal a pattern of isoform specificity, with some derivatives showing significantly higher potency against certain isoforms.

One study reported on a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides. These compounds were found to be poor inhibitors of the cytosolic isoform hCA I, with inhibition constants (Kᵢs) in the range of 683–4250 nM. nih.gov However, they demonstrated potent inhibition of another cytosolic isoform, hCA II, and the transmembrane, tumor-associated isoforms hCA IX and XII, with Kᵢ values in the subnanomolar to nanomolar range. nih.gov The high-resolution X-ray crystal structure of an adduct between hCA II and one of these sulfonamides provided a structural basis for their strong inhibitory activity. nih.gov

Another series of 5-thiophene-2-sulfonamide derivatives incorporating substituted-benzylsulfanyl moieties also showed weak inhibition against hCA I (Kᵢs of 683–4250 nM) but were effective inhibitors of hCA II in the nanomolar range. mdpi.com The flexibility of the SCH₂ linker between the aromatic fragments is believed to contribute to this isoform selectivity. mdpi.com

Furthermore, 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives have been identified as remarkably potent inhibitors of hCA II, the primary target for anti-glaucoma drugs. nih.gov A related series of benzenesulfonamides also showed high efficacy. nih.gov The development of positively charged sulfonamides has been explored to selectively target transmembrane CA isoforms like CA IX and CA XII, which are overexpressed in some tumors. nih.gov For these derivatives, inhibition constants against CA I ranged from 3–12 nM, against CA II from 0.20–5.96 nM, and against CA IX from 3–45 nM. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by this compound Derivatives

Inhibition of Microbial Enzymes

Derivatives of this compound have also been investigated for their ability to inhibit various microbial enzymes, which are crucial for the survival of pathogenic organisms.

Pks13: A novel class of thiophene (B33073) compounds has been shown to kill Mycobacterium tuberculosis by inhibiting Pks13, an essential enzyme in mycolic acid biosynthesis. nih.gov These compounds were found to inhibit the loading of fatty acyl-AMP onto Pks13. nih.govmedchemexpress.com A mutation, F79S, near the catalytic site of Pks13 conferred resistance to these thiophene inhibitors. nih.gov Computational docking studies have suggested a potential binding groove for these inhibitors within the acyl carrier protein domain of Pks13. nih.gov

Ag85s: While direct inhibition of Ag85s by this compound was not explicitly detailed in the provided search results, the broader context of developing novel anti-tuberculosis agents often involves targeting key enzymes in the mycobacterial cell wall synthesis pathway, where Ag85s play a crucial role.

Enoyl ACP Reductase (InhA): Thiophene sulfonamide derivatives have been identified as inhibitors of the Plasmodium falciparum β-ketoacyl–acyl carrier protein synthase III (PfKASIII), an enzyme in the fatty acid biosynthesis pathway. nih.gov While this is distinct from InhA, it highlights the potential of this chemical scaffold to target FASII enzymes. Molecular docking studies have been employed to investigate the binding of thiophene-carbonitrile derivatives to InhA receptors. researchgate.net

DHFR (Dihydrofolate Reductase): Molecular docking studies have suggested that some sulfonamide derivatives can inhibit dihydrofolate reductase. tandfonline.com However, it is important to note that these particular studies were conducted using the human enzyme. tandfonline.com

Urease: Several studies have demonstrated the potent urease inhibitory activity of 5-arylthiophene-2-sulfonamide derivatives. nih.govdoaj.org In one study, the compound 5-phenylthiophene-2-sulfonamide (B6155978) exhibited the highest urease inhibition with an IC₅₀ value of approximately 30.8 µg/mL. doaj.orgresearchgate.net Another study on N-((5-aryl)thiophen-2-yl)sulfonyl)acetamides also reported significant urease inhibition, with one derivative showing an IC₅₀ of 17.1 µg/mL. nih.gov The presence of electron-withdrawing groups on the aryl ring was found to enhance the inhibitory activity. nih.gov

Inhibition of Other Enzymatic Targets

The inhibitory potential of this compound derivatives extends to a range of other enzymes implicated in various physiological and pathological processes.

Lactoperoxidase: While specific inhibitory data for this compound against lactoperoxidase was not found, the broad-spectrum activity of sulfonamides suggests this as a potential area for future investigation.

Cholinesterases: A series of novel thiophene-bearing sulfonamide analogues have been synthesized and evaluated as cholinesterase inhibitors, showing excellent to moderate inhibitory potential. researchgate.net Another study on thiophene derivatives reported that some compounds were more potent inhibitors of acetylcholinesterase than the reference drug donepezil. nih.gov For instance, one derivative, 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showed 60% inhibition compared to 40% for donepezil. nih.gov

VEGFR-2: Information regarding the direct inhibition of VEGFR-2 by this compound derivatives was not available in the provided search results.

cdk5 (Cyclin-dependent kinase 5): A derivative, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, was identified as a moderately potent inhibitor of cdk5. nih.govresearchgate.netrcsb.org X-ray crystallography revealed an unusual binding mode to the hinge region of the enzyme via a water molecule. nih.govresearchgate.net Another thiophene-2-sulfonamide (B153586) based inhibitor showed an IC₅₀ value of 551 nM against cdk5. iscience.in

p38α MAPK kinase: Specific data on the inhibition of p38α MAPK kinase by this compound derivatives was not found in the provided search results.

Antimicrobial Research Applications

Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

Derivatives of this compound have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

Several studies have reported the synthesis of thiophene sulfonamide derivatives and their subsequent evaluation for antibacterial properties. globalresearchonline.net One study found that sulfacetamide (B1682645) derivatives displayed activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Shigella dysenteriae, Salmonella typhi, and Pseudomonas aeruginosa. nih.gov Another investigation into 5-arylthiophene-2-sulfonamide derivatives also confirmed their antibacterial potential. doaj.org

Thiophene derivatives have shown promise against drug-resistant strains. For instance, certain thiophene derivatives exhibited bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org These compounds were found to increase membrane permeabilization and reduce the adherence of these bacteria to host cells. frontiersin.org Schiff bases derived from thiophene have also shown potent broad-spectrum activity against both Gram-negative and Gram-positive pathogens, including multidrug-resistant isolates like MRSA. tandfonline.com

Furthermore, hybrids of thienopyrimidine and sulfonamides have been synthesized and tested. mdpi.com One such hybrid, cyclohexathienopyrimidine–sulfadiazine, showed mild antibacterial activity against S. aureus (Gram-positive) and E. coli (Gram-negative). mdpi.com

Table 2: Antibacterial Activity of this compound Derivatives

Antileishmanial Activity

Thiophene derivatives have emerged as a promising scaffold for the development of new treatments for leishmaniasis, a parasitic disease. nih.gov

Studies have demonstrated the in vitro antileishmanial activity of 2-amino-thiophene derivatives against both promastigote and amastigote forms of Leishmania (Leishmania) amazonensis. researchgate.net These compounds showed less toxicity to murine macrophages and human red blood cells, with derivatives containing a lateral indole (B1671886) ring exhibiting the best activity. researchgate.net Docking studies suggest that these compounds may inhibit trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. researchgate.net

In one study, thirty-eight novel thiophene compounds were synthesized and tested against Leishmania infantum. nih.gov Half of these molecules displayed an EC₅₀ in the low micromolar range, with piperidine (B6355638) derivatives being more potent than tetramethylpyran derivatives. nih.gov Another study reported a 2-aminothiophene derivative as a potential orally bioavailable candidate for the treatment of leishmaniasis. uminho.pt

A benzopyrazole sulfonamide derivative was also designed and showed an EC₅₀ of 37–48 μM against promastigotes of different Leishmania subspecies, which was comparable to the standard drug miltefosine. nih.gov

Antibiofilm Properties

Derivatives of thiophene have demonstrated notable potential in combating bacterial biofilms, which are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. This matrix protects the embedded bacteria from antibiotics and host immune responses, making biofilm-related infections particularly challenging to treat.

Research into novel pyrazole-thiophene hybrids has revealed significant antibiofilm capabilities. Certain derivatives were shown to effectively reduce biofilm formation by both Staphylococcus aureus and Staphylococcus epidermidis. dntb.gov.ua The efficacy of these compounds was found to be superior to that of the standard antibiotic, Ciprofloxacin, in terms of the percentage reduction in biofilm mass. dntb.gov.ua

Another study focused on a specific thiophene derivative, 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286), and its impact on S. aureus biofilm integrity. The results indicated that KTU-286 caused a significant loss of biofilm integrity in a concentration-dependent manner. researchgate.net The most substantial biofilm disruption for pan-susceptible S. aureus was observed at concentrations of 8.0 and 16.0 µg/mL. researchgate.net

Table 1: Antibiofilm Activity of Thiophene Derivatives

| Compound/Derivative | Target Organism | Activity | Source |

|---|---|---|---|

| Pyrazole-thiophene derivatives | Staphylococcus aureus, Staphylococcus epidermidis | Significant reduction in biofilm formation, superior to Ciprofloxacin. | dntb.gov.ua |

| KTU-286 | Staphylococcus aureus | Significant loss of biofilm integrity, particularly at 8.0 and 16.0 µg/mL. | researchgate.net |

Antiproliferative and Cytotoxic Investigations in Cancer Cell Lines

The antiproliferative and cytotoxic effects of this compound and related thiophene derivatives have been a significant area of investigation in the search for novel anticancer agents. These compounds have been evaluated against a variety of human cancer cell lines, demonstrating a range of activities from moderate to potent.

Studies on 2-aminothiophene derivatives have shown considerable antiproliferative potential against cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. researchgate.net In some cases, the percentage of cell proliferation inhibition was comparable to or even exceeded that of the standard chemotherapeutic drug, doxorubicin. researchgate.net Notably, derivatives designated as 6CN14 and 7CN09 were identified as having the greatest efficacy in these antiproliferative evaluations. researchgate.net Furthermore, these compounds exhibited a protective effect on non-tumorous 3T3 fibroblast cells, suggesting a degree of selectivity for cancer cells. researchgate.net

In other research, acridine/sulfonamide hybrids were tested for their cytotoxic effects on human hepatic (HepG2), colon (HCT-116), and breast (MCF-7) carcinoma cell lines. nih.gov Compounds 5b and 8b, in particular, displayed significant anticancer activity against all three cell lines, with IC₅₀ values indicating potent inhibition. nih.gov For instance, the IC₅₀ values for compound 5b were 8.30 µM against HepG2, 5.88 µM against HCT-116, and for compound 8b, 8.83 µM against MCF-7. nih.gov

A separate series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. scirp.org One compound, 20b, showed promising activity with IC₅₀ values of 4.37 µM against HepG-2 and 8.03 µM against A-549. scirp.org

Table 2: Cytotoxic Activity of Thiophene Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 6CN14 | HeLa, PANC-1 | Not specified, but showed greater efficiency | researchgate.net |

| 7CN09 | HeLa, PANC-1 | Not specified, but showed greater efficiency | researchgate.net |

| 5b | HepG2 | 8.30 | nih.gov |

| 5b | HCT-116 | 5.88 | nih.gov |

| 8b | HepG2 | 14.51 | nih.gov |

| 8b | HCT-116 | 9.39 | nih.gov |

| 8b | MCF-7 | 8.83 | nih.gov |

| 20b | HepG-2 | 4.37 | scirp.org |

| 20b | A-549 | 8.03 | scirp.org |

Other Investigated Biological Activities

A series of 2-aminothiazole (B372263) sulfonamide derivatives, which are structurally related to 5-aminothiophene-2-sulfonamides, have been investigated for their antioxidant properties. The antioxidant potential was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and by measuring their superoxide (B77818) dismutase (SOD)-mimic activity. dntb.gov.ua

The results indicated that many of the synthesized compounds displayed notable antioxidant effects. In the SOD-mimic activity assay, performed at a concentration of 300 μg/mL, several compounds exhibited significant activity, with percentage SOD values ranging from 5.41% to as high as 99.02%. dntb.gov.ua Compound 8, which contains a para-chloro substitution, was the most potent, followed by compound 10 with a meta-nitro group, showing 92.05% SOD activity. dntb.gov.ua Five of the tested compounds showed SOD activity greater than 50% and were selected for further analysis to determine their IC₅₀ values. dntb.gov.ua

Table 3: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives

| Compound | % SOD Activity (at 300 µg/mL) | IC₅₀ (µM) for SOD-mimic activity | Source |

|---|---|---|---|

| 6 | 64.14 | 591.88 | dntb.gov.ua |

| 8 | 99.02 | 188.27 | dntb.gov.ua |

| 9 | 50.54 | 1090.24 | dntb.gov.ua |

| 10 | 92.05 | 362.67 | dntb.gov.ua |

| 12 | 69.31 | 606.78 | dntb.gov.ua |

In silico studies, including molecular docking, have been employed to predict the immunomodulatory and anti-inflammatory potential of thiophene derivatives. These computational methods help to identify potential biological targets and elucidate the molecular interactions that may underlie their therapeutic effects.

Thiophene-based compounds are recognized as privileged structures for the design of novel anti-inflammatory agents. mdpi.com Computational analyses have suggested that the presence of an amino group at the 2-position of the thiophene ring is important for pharmacological activity. mdpi.com Molecular docking studies have explored the interaction of thiophene derivatives with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com For instance, some thiophene pyrazole (B372694) hybrids have shown predicted activity equal to or greater than the known COX-2 inhibitor, celecoxib. mdpi.com

Furthermore, an in silico analysis of the thiophene derivative KTU-286 predicted interactions with 31 human target proteins. mdpi.com A significant portion of these predicted targets are involved in the leukotriene signaling pathway, which is a key component of the inflammatory response, suggesting potential immunomodulatory or anti-inflammatory properties for this compound. mdpi.com Molecular docking simulations of various sulfonamide derivatives have also been performed to evaluate their potential as inhibitors of COX-2, with some of the synthesized compounds showing promise as suitable inhibitors with further structural modifications. scirp.org

Structure Activity Relationship Sar and Pharmacophore Mapping of 5 Aminothiophene 2 Sulfonamide Derivatives

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of 5-aminothiophene-2-sulfonamide derivatives can be significantly modulated by introducing various substituents to the core structure. These modifications influence the compound's potency and selectivity towards its biological target.

For instance, in a series of N,N'-diaryl-2-amino-acetamide thiophenes, the nature of the substituents on the aryl rings plays a crucial role in their cytotoxic activity against cancer cell lines like HepG-2 and HCT-116. The presence of electron-donating groups, such as a methoxy (B1213986) group on the arylidene moiety, has been shown to enhance cytotoxicity. nih.gov Specifically, N-(4-methoxybenzylidene) thiophene (B33073) hydrazide demonstrated potent activity, nearly equipotent to the reference compound Sorafenib. nih.gov Further substitution, as seen in N-(3-hydroxy-4-methoxybenzylidene) thiophene hydrazide, led to even greater potency, surpassing that of Sorafenib against HepG-2 cells. nih.gov This suggests that the electronic properties and the potential for hydrogen bonding of the substituents are key determinants of biological potency.

In another study focusing on SHIP1 activators, modifications to the sulfonamide portion of the molecule were explored. Replacing the thiomorpholine (B91149) group with other amines was investigated to improve in vivo stability. This highlights the importance of the sulfonamide moiety in not only contributing to the pharmacophore but also influencing the pharmacokinetic properties of the compounds. semanticscholar.org

The following table summarizes the cytotoxic activity of some N-arylidene thiophene hydrazide derivatives, illustrating the impact of structural modifications on potency.

| Compound | R4 | R5 | R6 | IC50 (µM) HepG-2 | IC50 (µM) HCT-116 |

| 16 | –H | –H | –H | 21.41 ± 2.91 | 19.21 ± 1.46 |

| 17 | –H | –Cl | –H | 9.50 ± 0.86 | 9.24 ± 1.02 |

| 18 | –H | –Br | –H | 10.13 ± 1.12 | 7.41 ± 0.62 |

| 19 | –H | CH3 | –H | 12.21 ± 1.31 | 21.45 ± 1.82 |

| 20 | –H | –OCH3 | –H | 4.96 ± 0.45 | 3.12 ± 0.31 |

| 21 | –H | –OCH3 | –OH | 2.61 ± 0.12 | 4.32 ± 0.11 |

| 22 | –H | –OCH3 | –OCH3 | 5.12 ± 0.45 | 5.33 ± 0.37 |

| 23 | –OCH3 | –OCH3 | –OCH3 | 10.82 ± 0.065 | 6.46 ± 0.49 |

Impact of Substituent Position and Electronic Effects on Activity

The position and electronic nature of substituents on the this compound framework have a profound effect on the resulting biological activity. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, and the placement of substituents can fine-tune its interaction with biological targets. nih.gov

Analysis of N-arylidene thiophene hydrazide derivatives revealed that electron-donating groups on the arylidene ring generally lead to higher cytotoxicity compared to those with electron-withdrawing halogens. nih.gov For example, compounds with methoxy groups (electron-donating) exhibited greater potency than those with chloro or bromo substituents (electron-withdrawing). nih.gov This suggests that the electronic properties of the substituents directly influence the binding affinity of the molecule to its target. The reduction of a nitro group to an amino group on the thiophene ring is another example of how electronic effects can be modulated to alter activity.

The position of the substituent is also critical. For instance, in the design of colchicine (B1669291) site inhibitors, the specific placement of hydrophobic and planar groups is essential for maintaining the rigid molecular scaffold required for binding. acs.org Similarly, for EGFR inhibitors, a terminal hydrophobic head and a hydrophobic tail are necessary to occupy specific hydrophobic regions within the ATP binding site. semanticscholar.org

The following table illustrates the effect of substituent electronics on the cytotoxic activity of N-arylidene thiophene hydrazides.

| Compound | Arylidene Substituent | Electronic Effect | IC50 (µM) HCT-116 |

| 17 | 4-Cl | Electron-withdrawing | 9.24 ± 1.02 |

| 18 | 4-Br | Electron-withdrawing | 7.41 ± 0.62 |

| 20 | 4-OCH3 | Electron-donating | 3.12 ± 0.31 |

Identification of Key Pharmacophoric Features for Target Binding

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound derivatives, several key pharmacophoric features have been identified for various targets.

For inhibitors of VEGFR-2 and tubulin polymerization, the pharmacophore often includes:

A hydrogen bond acceptor-donor pair that interacts with the kinase "hinge" region. nih.gov

Two hydrophobic groups that occupy the region around the ATP adenine (B156593) ring. nih.gov

A planar group that contributes to the structural rigidity of the molecule. nih.govacs.org

The ortho-amino-N,N'-diaryl sulfonamide and N,N-diaryl carboxamide moieties are considered isosteres, meaning they have similar steric and electronic properties, allowing them to participate in similar binding interactions. tandfonline.com The ability to form an intramolecular hydrogen bond can create a pseudo-fused ring system that mimics the adenine ring of ATP, a crucial feature for kinase inhibitors. nih.govtandfonline.com

In the context of colchicine binding site inhibitors, the common pharmacophore consists of:

Three hydrogen bond acceptors. acs.org

One hydrogen bond donor. acs.org

Two hydrophobic centers. acs.org

One planar group. acs.org

These features work in concert to ensure a high affinity and specific binding to the target protein. The hydrophobic and planar groups provide the necessary structural framework, while the hydrogen bond acceptors and donors fine-tune the interaction with the receptor. acs.org

The table below summarizes the key pharmacophoric features for different biological targets of this compound derivatives.

| Target | Key Pharmacophoric Features |

| VEGFR-2 | Hydrogen bond acceptor-donor pair, two hydrophobic groups. nih.gov |

| Tubulin (Colchicine Site) | Three hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic centers, one planar group. acs.org |

| EGFR | Flat heteroaromatic ring, terminal hydrophobic head, imino (NH) spacer, hydrophobic tail. semanticscholar.org |

Computational Chemistry and in Silico Approaches for 5 Aminothiophene 2 Sulfonamide Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 5-aminothiophene-2-sulfonamide and its analogs interact with the active sites of enzymes and receptors.

Ligand-Protein Interaction Analysis with Specific Enzyme Active Sites

Molecular docking studies have been instrumental in elucidating the interactions between thiophene-based sulfonamides and various enzyme active sites, most notably with isoforms of carbonic anhydrase (CA). These enzymes are significant therapeutic targets for a range of conditions.

Research on a series of thiophene-based sulfonamides revealed that the sulfonamide and thiophene (B33073) moieties are crucial for enzyme inhibition. nih.govresearchgate.net Docking simulations have shown that these compounds can inhibit enzymes by interacting with residues outside of the catalytic active site. nih.govresearchgate.net The sulfonamide group of these inhibitors typically coordinates with the zinc ion (Zn²⁺) present in the active site of carbonic anhydrases, a key interaction for potent inhibition.

In studies of sulfonamides as inhibitors of human carbonic anhydrase I and II (hCA-I and hCA-II), the thiophene ring and the sulfonamide group were identified as playing a significant role in the binding process. nih.govresearchgate.net The interactions often involve hydrogen bonds and hydrophobic interactions with amino acid residues lining the active site cavity. For instance, docking of various sulfonamides into the active sites of CA II and CA IV has successfully predicted the orientation of these inhibitors. nih.gov

While direct studies on this compound are limited, research on analogous structures provides a model for its likely interactions. The amino group at the 5-position of the thiophene ring can potentially form additional hydrogen bonds with the protein, enhancing binding affinity and selectivity. The general binding mode involves the sulfonamide moiety anchoring the molecule to the catalytic zinc ion, while the aminothiophene core interacts with surrounding amino acid residues.

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target protein. This information is critical for ranking potential drug candidates and guiding lead optimization.

For thiophene-based sulfonamides targeting carbonic anhydrase isoenzymes, docking studies have predicted binding affinities that correlate with experimentally determined inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). nih.gov Studies on a series of thiophene-based sulfonamides reported IC₅₀ values ranging from the nanomolar to the micromolar scale against hCA-I and hCA-II. nih.govresearchgate.net Specifically, IC₅₀ values were in the range of 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. nih.gov The corresponding Kᵢ values ranged from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II. nih.gov

These computational predictions help in understanding the structural requirements for potent inhibition. For example, the orientation of the thiophene ring and the substituents on it can significantly influence the binding affinity by establishing favorable van der Waals and hydrophobic interactions with the enzyme's active site. The ability to predict these binding modes allows for the rational design of new derivatives with improved potency.

| Isoform | IC₅₀ Range | Kᵢ Range |

|---|---|---|

| hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM |

| hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and for understanding the physicochemical properties that govern their efficacy.

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA, HQSAR)

Both 2D and 3D-QSAR methodologies have been applied to sulfonamide and thiophene derivatives to understand their inhibitory mechanisms.

2D-QSAR: In 2D-QSAR studies, descriptors are calculated from the two-dimensional representation of the molecule. For instance, a QSAR study on 5-substituted 3-thiophenesulfonamides as carbonic anhydrase inhibitors utilized topological and electronic parameters to build regression models. recentscientific.com These models can predict the inhibitory activity based on properties like molecular connectivity and branching indices. recentscientific.com Another 2D-QSAR study on sulfonamide-based β-carbonic anhydrase inhibitors identified five descriptors that correlate with inhibitory activity. researchgate.net

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules.

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. nih.govdocumentsdelivered.com This method has been successfully applied to sulfonamide derivatives targeting carbonic anhydrase I, yielding statistically significant models. nih.govdocumentsdelivered.com

CoMSIA is similar to CoMFA but includes additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govdocumentsdelivered.com This often results in more robust and predictive models. CoMSIA studies on carbonic anhydrase I inhibitors have provided valuable insights into the structural requirements for potent inhibition. nih.govdocumentsdelivered.com

HQSAR (Hologram QSAR) is a 2D-QSAR technique that employs fragment fingerprints (holograms) to encode the chemical structure. HQSAR models have been developed for sulfonamide derivatives targeting various proteins, demonstrating good predictive capabilities. tandfonline.comnih.gov

These methodologies generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity, thereby guiding the design of new, more effective compounds. nih.govtandfonline.comnih.gov

Predictive Models for Biological Activity

QSAR models serve as powerful predictive tools. Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of novel, untested compounds.

For example, QSAR models have been built to predict the antitumor activity of heterocyclic amides and quinolones derived from thiophene against various cancer cell lines. nih.gov These models identified key molecular properties, such as volume and the sum of hydrophobic surfaces, that are crucial for antitumor activity. nih.gov Based on these models, new compounds with potentially higher biological activity were proposed. nih.gov

In the context of carbonic anhydrase inhibition, QSAR models for aromatic and heterocyclic sulfonamides have demonstrated excellent predictive power. nih.gov A study on 5-substituted 3-thiophenesulfonamides showed that the extended branching of the molecule plays a dominant role in its inhibitory activity. recentscientific.com Similarly, a QSAR model for sulfonamide derivatives as antidiabetic agents showed a high correlation coefficient, indicating its strong predictive ability for pKi values. medwinpublishers.com These predictive models are invaluable for virtual screening of compound libraries and for prioritizing synthetic efforts towards the most promising candidates.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. These calculations are crucial for understanding the intrinsic properties of this compound that influence its biological activity.

DFT studies have been performed on structurally related compounds, such as 5-aryl thiophenes bearing sulfonylacetamide moieties and other sulfonamide-Schiff base derivatives. nih.govnih.gov These calculations are used to optimize the molecular geometry and to determine various electronic properties.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability. nih.gov For a series of 3-aminothiophene-2-carboxamide (B122380) derivatives, the HOMO-LUMO energy gap was found to be in the range of 3.11–3.83 eV. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting the electrophilic and nucleophilic sites. This is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a protein's active site.

Atomic Charges and Bond Orders: These parameters provide insights into the distribution of electrons within the molecule and the strength of chemical bonds.

For instance, DFT calculations on 5-arylthiophene-2-sulfonylacetamide derivatives were used to analyze their kinetic stability through Frontier Molecular Orbital analysis. nih.gov Similarly, the geometry of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) was optimized using DFT methods, with the results showing good agreement with experimental X-ray diffraction data. researchgate.net While specific quantum chemical data for this compound is not extensively published, the results from these related compounds suggest that the amino and sulfonamide groups would significantly influence the molecule's electronic properties and its interaction with biological targets.

| Parameter | Value Range | Significance |

|---|---|---|

| EHOMO | -5.58 to -5.91 eV | Indicates electron-donating ability |

| ELUMO | -1.99 to -2.73 eV | Indicates electron-accepting ability |

| ΔEH-L (HOMO-LUMO gap) | 3.11 to 3.83 eV | Relates to chemical reactivity and stability |

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. By applying DFT calculations, researchers can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and understand the distribution of electrons within the molecule. These calculations are fundamental to predicting a compound's physical and chemical properties.

While specific DFT data for this compound is not detailed in the available literature, the table below presents typical geometric parameters that would be calculated for a representative thiophene sulfonamide structure, based on findings for analogous compounds.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Thiophene Sulfonamide Moiety

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | S1–C2 | 1.73 - 1.75 |

| C5–S1 | 1.73 - 1.75 | |

| S(sulfonamide)=O | 1.45 - 1.46 | |

| S(sulfonamide)–N | 1.67 - 1.68 | |

| Bond Angles (°) | C5-S1-C2 | ~92.0 |

| O-S-O | ~120.0 |

Note: Data is representative of thiophene sulfonamide derivatives and not specific to this compound.

These optimized geometries are the foundation for further computational analyses, including the study of molecular orbitals and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For thiophene sulfonamide derivatives, the HOMO-LUMO gap typically falls in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. Analysis of related aminothiophene derivatives has shown that the presence of an electron-donating amino group can influence the electronic properties and the resulting energy gap.

The table below provides illustrative FMO energy values based on studies of similar thiophene sulfonamide compounds.

Table 2: Representative Frontier Molecular Orbital Energies for a Thiophene Sulfonamide Derivative

| Parameter | Description | Illustrative Energy Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | 3.5 to 4.5 |

Note: Values are illustrative for thiophene derivatives and not specific to this compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery research, MD simulations are invaluable for understanding the conformational stability of a ligand, like this compound, and how it interacts with a biological target, such as a protein.

An MD simulation tracks the trajectory of a molecule, providing insights into its flexibility and preferred shapes (conformations). Key parameters analyzed during these simulations include the Root Mean Square Deviation (RMSD), which measures the average change in atomic positions and indicates the stability of the system over the simulation period. A stable system will show RMSD values that plateau after an initial equilibration period.

When studying a ligand-protein complex, MD simulations can reveal the stability of the binding pose obtained from molecular docking. It helps to confirm whether the ligand remains securely in the binding pocket and identifies the key interactions (e.g., hydrogen bonds) that stabilize the complex. This dynamic view of molecular interactions is crucial for predicting binding affinity and designing more effective molecules.

Future Directions and Emerging Research Perspectives for 5 Aminothiophene 2 Sulfonamide

Design and Synthesis of Advanced 5-Aminothiophene-2-sulfonamide Hybrid Molecules

The future of this compound research lies heavily in the design and synthesis of advanced hybrid molecules. This strategy involves the strategic combination of the this compound core with other pharmacologically active moieties to create synergistic or multi-target drugs. A significant area of exploration is the synthesis of Schiff base derivatives. By condensing the amino group of this compound with various aldehydes and ketones, researchers have generated a library of imines with promising anticancer activities. nih.govresearchgate.net These reactions are often straightforward and can be facilitated by microwave synthesis, offering an efficient route to novel compounds. nih.gov

Another promising avenue is the development of thienopyrimidine-sulfonamide hybrids. The structural similarity of the thienopyrimidine core to purines makes it a valuable component in designing molecules that can interact with biological systems that recognize purine (B94841) structures. nih.gov The synthesis of these hybrids often involves multi-step reactions, starting from a substituted 2-aminothiophene which is then cyclized to form the thienopyrimidine ring, followed by coupling with a sulfonamide moiety. nih.govtandfonline.com

Furthermore, the incorporation of other heterocyclic systems, such as pyrazole (B372694), isoxazole, and benzothiazole, onto the this compound framework is an active area of investigation. ajol.info These hybrid molecules are designed to enhance the biological activity profile, improve pharmacokinetic properties, or target specific disease pathways with greater precision. The synthesis of these complex molecules often relies on modern organic chemistry techniques, including metal-catalyzed cross-coupling reactions and multi-component reactions like the Gewald reaction for the initial formation of the substituted 2-aminothiophene ring. nih.govresearchgate.net

Table 1: Examples of Synthetic Approaches for this compound Hybrid Molecules

| Hybrid Molecule Type | General Synthetic Strategy | Key Reactants |

| Schiff Bases | Condensation reaction | This compound, Aromatic/heterocyclic aldehydes |

| Thienopyrimidines | Cyclization followed by coupling | Substituted 2-aminothiophene, Phenyl isothiocyanate, Sulfonamide moiety |

| Pyrazole Hybrids | Multi-step synthesis involving ring formation | Hydrazine derivatives, Diketones, this compound scaffold |

Exploration of Novel Biological Targets and Mechanisms of Action

A primary focus of future research will be the identification and validation of novel biological targets for this compound derivatives. While the sulfonamide group has a well-established history as a carbonic anhydrase inhibitor, recent studies have significantly broadened the scope of potential applications for this class of compounds.

Carbonic Anhydrase Inhibition: The inhibition of carbonic anhydrase (CA) isoforms remains a key area of interest. nih.govmdpi.com Derivatives of this compound are being investigated for their potential as antiglaucoma agents by targeting CA isoforms in the eye. nih.gov Furthermore, the overexpression of certain CA isoforms in tumors, such as CA IX and CA XII, has made them attractive targets for anticancer therapies. nih.gov The design of isoform-selective inhibitors based on the this compound scaffold is a critical goal to minimize off-target effects.

Anticancer Activity: Beyond CA inhibition, this compound derivatives have demonstrated potent anticancer activity through various other mechanisms. Some compounds have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis. nih.govsemanticscholar.org The mechanism of action for some of these anticancer agents involves inducing cell cycle arrest, often at the G2/M or sub-G1 phase, and promoting apoptosis through the modulation of key regulatory proteins like p53, Bax, and caspases. nih.gov

Antimicrobial and Other Activities: The antimicrobial potential of this compound hybrids is another burgeoning field of study. nih.govijprajournal.com Researchers are exploring their efficacy against a range of bacterial and fungal pathogens. Additionally, there is emerging evidence for their potential as kinase inhibitors and as modulators of other biological pathways, indicating a broad therapeutic potential that is yet to be fully tapped. google.comnih.gov

Table 2: Investigated Biological Targets and Mechanisms of this compound Derivatives

| Biological Target/Activity | Proposed Mechanism of Action | Therapeutic Area |

| Carbonic Anhydrase (CA) | Inhibition of enzyme activity | Glaucoma, Cancer |

| VEGFR-2 | Inhibition of kinase activity, anti-angiogenesis | Cancer |

| Cancer Cell Proliferation | Induction of apoptosis, cell cycle arrest | Cancer |

| Bacterial/Fungal Enzymes | Inhibition of essential metabolic pathways | Infectious Diseases |

Integration of Advanced Computational Methods for Rational Drug Design

The integration of advanced computational methods is set to revolutionize the rational drug design of this compound derivatives. chemcomp.com Molecular docking, a widely used technique, allows researchers to predict the binding orientation and affinity of these molecules to their biological targets. nih.govsemanticscholar.org This provides valuable insights into the structure-activity relationships (SAR) and helps in the optimization of lead compounds.

Beyond molecular docking, more sophisticated computational approaches are being employed. Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of the compounds with their biological activity. chemrxiv.org This allows for the virtual screening of large compound libraries and the prediction of the activity of novel, yet-to-be-synthesized molecules.

Furthermore, Density Functional Theory (DFT) calculations are being utilized to understand the electronic properties of these molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com These parameters can provide insights into the reactivity and stability of the compounds, aiding in the design of molecules with improved properties. The use of these advanced computational tools will undoubtedly accelerate the discovery and development of new drugs based on the this compound scaffold. chemrxiv.org

Development of this compound as a Versatile Chemical Probe for Biochemical Pathways

The inherent biological activity and synthetic tractability of this compound make it an ideal candidate for development as a versatile chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, providing a powerful tool for understanding complex biochemical pathways.

Given the diverse range of biological targets that can be modulated by its derivatives, this compound can be systematically modified to create a toolbox of probes with high potency and selectivity for specific enzymes or receptors. For example, by attaching fluorescent tags or biotin (B1667282) labels to the scaffold, researchers can create probes for use in cellular imaging and affinity purification studies to identify novel binding partners and elucidate downstream signaling events.

The development of photo-activatable or "caged" derivatives of this compound could provide spatiotemporal control over its biological activity, allowing for the precise investigation of its effects within living cells. The ability to turn the activity of the probe "on" with light would be a significant advancement in studying dynamic cellular processes.

In essence, the future of this compound extends beyond its direct therapeutic applications. Its development as a chemical probe will provide invaluable tools for the broader scientific community to dissect the intricacies of cellular function and dysfunction, ultimately paving the way for the discovery of new drug targets and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Aminothiophene-2-sulfonamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of sulfonamide derivatives like this compound often involves coupling reactions between aminothiophene intermediates and sulfonyl chlorides. Ultrasound-assisted synthesis has been shown to enhance reaction efficiency by promoting faster mixing and reducing reaction time . For example, solvent choice significantly impacts yield: polar aprotic solvents (e.g., THF) typically yield higher outputs (60–66%) compared to alcohols (35–41%) due to better solubility of intermediates . Reaction parameters such as temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) should be optimized via iterative DOE (Design of Experiments).

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the sulfonamide group (δ 7.5–8.5 ppm for aromatic protons) and amine group (δ 3.0–4.0 ppm) .

- IR Spectroscopy : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) validate sulfonamide formation .